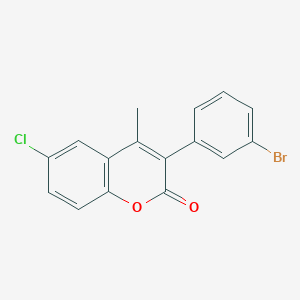
3-(3 inverted exclamation mark -Bromphenyl)-6-chloro-4-methylcoumarin
Overview
Description
3-(3 inverted exclamation mark -Bromphenyl)-6-chloro-4-methylcoumarin is a useful research compound. Its molecular formula is C16H10BrClO2 and its molecular weight is 349.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(3-Bromphenyl)-6-chloro-4-methylcoumarin is a notable compound within the coumarin family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a coumarin backbone with specific substitutions that enhance its biological activity:
- Bromophenyl group at the 3-position.
- Chloro group at the 6-position.
- Methyl group at the 4-position.
These modifications contribute to its interaction with various biological targets, particularly in cancer therapy and enzyme inhibition.
The biological activity of 3-(3-Bromphenyl)-6-chloro-4-methylcoumarin is primarily attributed to its ability to modulate enzyme activity and affect cellular signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific kinases and carbonic anhydrases (CAs), particularly CA IX, which is associated with tumor progression .
- Cellular Effects : It influences gene expression and cellular signaling, leading to apoptosis in cancer cells. The presence of substituents like chloro and methyl enhances its antiproliferative properties under both normoxic and hypoxic conditions .
Biological Evaluations
Recent studies have evaluated the compound's efficacy against various cancer cell lines, revealing significant antiproliferative effects. Below is a summary of findings from different studies:
Case Studies
- Anticancer Activity : A study demonstrated that 3-(3-Bromphenyl)-6-chloro-4-methylcoumarin exhibited potent cytotoxicity against colorectal (HT-29) and breast cancer (MDA-MB-231) cell lines, suggesting its potential as a therapeutic agent in oncology .
- Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on carbonic anhydrases, particularly CA IX, which is implicated in tumor growth and metastasis. The findings indicated that it could serve as a selective inhibitor, potentially leading to reduced tumor proliferation .
Therapeutic Potential
The compound's diverse biological activities suggest several therapeutic applications:
- Anticancer Agent : Its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a promising candidate for cancer therapy.
- Enzyme Inhibitor : As an inhibitor of carbonic anhydrases, it may play a role in managing conditions associated with abnormal enzyme activity, including certain cancers .
Properties
IUPAC Name |
3-(3-bromophenyl)-6-chloro-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClO2/c1-9-13-8-12(18)5-6-14(13)20-16(19)15(9)10-3-2-4-11(17)7-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIRYIRGJBIHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















